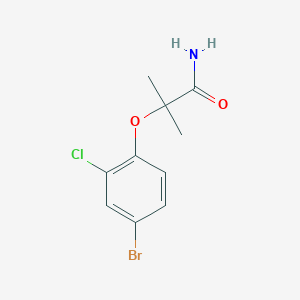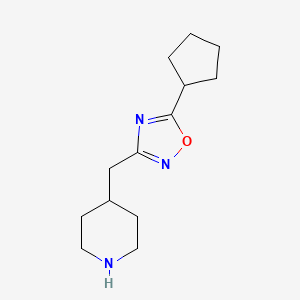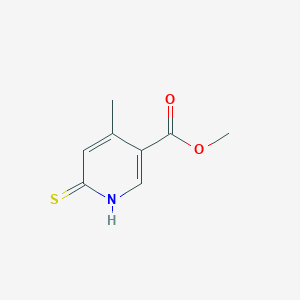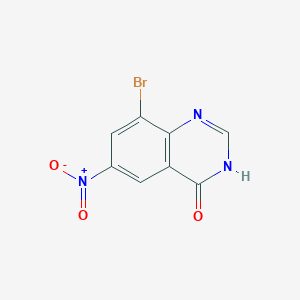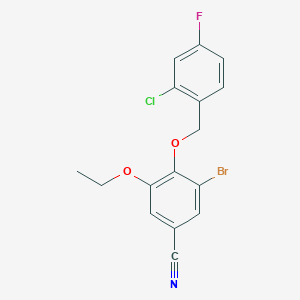
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6th position, and a methyl group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindazole and tert-butyl bromoacetate.
Bromination: The 5-methylindazole undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) to introduce the bromine atom at the 6th position.
Esterification: The brominated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the tert-butyl ester group at the 1st position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding the corresponding hydrogenated product.
Oxidation Reactions: Oxidation of the methyl group at the 5th position can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 6-substituted indazole derivatives.
Reduction: Formation of 6-hydrogenated indazole derivatives.
Oxidation: Formation of 5-carboxyindazole or 5-formylindazole derivatives.
Scientific Research Applications
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is employed in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanism of action of indazole-based compounds in biological systems.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 5th position.
Tert-butyl 6-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 5th position.
Tert-butyl 5-methyl-1H-indazole-1-carboxylate: Similar structure but lacks the bromine atom at the 6th position.
Uniqueness
Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate is unique due to the presence of both the bromine atom at the 6th position and the methyl group at the 5th position. This combination of substituents can enhance its biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 6-bromo-5-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-5-9-7-15-16(11(9)6-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
CJPVEYOTKRRGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
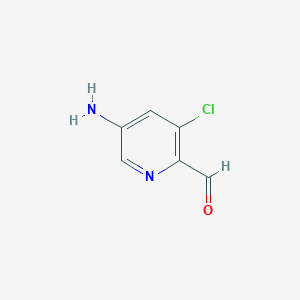

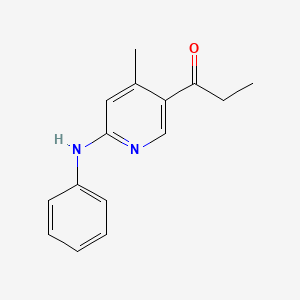

![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
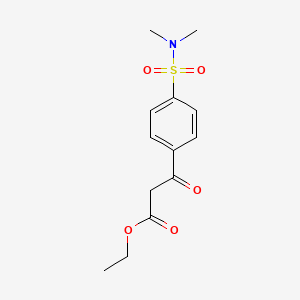
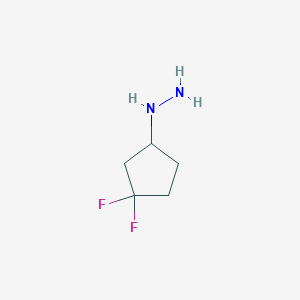
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
